3-(4-Cyclohexylphenyl)-2-methylpropanal
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Overview
Description
3-(4-Cyclohexylphenyl)-2-methylpropanal is an organic compound characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to a 2-methylpropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of cyclohexylbenzene with an appropriate alkylating agent, followed by subsequent functional group transformations to introduce the aldehyde functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts reaction, and subsequent steps may include oxidation or reduction reactions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylphenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 3-(4-Cyclohexylphenyl)-2-methylpropanoic acid.
Reduction: 3-(4-Cyclohexylphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives of the phenyl ring, depending on the electrophile used.
Scientific Research Applications
3-(4-Cyclohexylphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylphenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylbenzaldehyde: Similar structure but lacks the 2-methylpropanal moiety.
3-(4-Cyclohexylphenyl)propanal: Similar structure but lacks the methyl group on the propanal moiety.
4-Cyclohexylacetophenone: Similar structure but contains a ketone group instead of an aldehyde.
Uniqueness
3-(4-Cyclohexylphenyl)-2-methylpropanal is unique due to the presence of both the cyclohexyl and 2-methylpropanal groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the exploration of its potential biological activities.
Properties
IUPAC Name |
3-(4-cyclohexylphenyl)-2-methylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-13(12-17)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h7-10,12-13,15H,2-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIVSZPVPRXMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2CCCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281635 |
Source
|
Record name | 3-(4-cyclohexylphenyl)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17580-94-8 |
Source
|
Record name | NSC22278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-cyclohexylphenyl)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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